molecular formula C8H5ClN2O2 B13664712 Methyl 3-chloro-4-cyanopicolinate

Methyl 3-chloro-4-cyanopicolinate

Cat. No.: B13664712
M. Wt: 196.59 g/mol
InChI Key: JROBKJJZKUXKHK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-cyanopicolinate is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-cyanopicolinate typically involves the reaction of 3-chloro-4-cyanopyridine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-cyanopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Methyl 3-chloro-4-cyanopicolinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-cyanopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Methyl 3-chloro-4-cyanopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.

Biological Activity

Methyl 3-chloro-4-cyanopicolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

  • Molecular Formula : C9H6ClN2O2
  • Molecular Weight : 196.61 g/mol
  • CAS Number : 19076698

This compound functions primarily as an inhibitor of certain enzymes involved in histone demethylation. It targets the KDM4 family of lysine demethylases, which are implicated in tumorigenesis due to their role in regulating histone methylation states. Dysregulation of these enzymes has been linked to various cancers, making them promising targets for anticancer therapies .

Biological Activities

  • Anticancer Properties :
    • KDM4 inhibitors, including this compound, have shown efficacy in inhibiting cancer cell proliferation in vitro. Studies indicate that these compounds can induce apoptosis in cancer cell lines by reversing abnormal histone methylation patterns .
    • A study demonstrated that treatment with KDM4 inhibitors led to reduced tumor growth in xenograft models, highlighting their potential as therapeutic agents against malignancies such as breast and ovarian cancer .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating pathways involved in neuronal survival and inflammation. This could be beneficial in conditions such as neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • The compound has also been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity may be relevant for treating chronic inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. Histone methylation analysis revealed a significant decrease in H3K9me3 levels post-treatment, suggesting effective modulation of epigenetic markers associated with tumor growth .

Case Study 2: Neuroprotection

In a model of neuroinflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests that the compound may help mitigate inflammation-related neuronal damage, although further studies are necessary to elucidate its precise mechanisms and therapeutic potential .

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits moderate toxicity at high doses. The LD50 value was determined to be approximately 1500 mg/kg when administered orally in rodent models. Careful dosage regulation is advised for therapeutic applications to minimize adverse effects .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 3-chloro-4-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)7-6(9)5(4-10)2-3-11-7/h2-3H,1H3

InChI Key

JROBKJJZKUXKHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1Cl)C#N

Origin of Product

United States

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